molecular formula C15H24N2O6 B558293 Boc-Ile-OSu CAS No. 3392-08-3

Boc-Ile-OSu

Cat. No.: B558293
CAS No.: 3392-08-3
M. Wt: 328,37 g/mole
InChI Key: FATJLEZSGFVHQA-CABZTGNLSA-N
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Description

Boc-Ile-OSu (tert-butoxycarbonyl-L-isoleucine N-hydroxysuccinimide ester) is a protected amino acid derivative widely used in peptide synthesis and nucleoside analog preparation. Its structure includes a Boc (tert-butoxycarbonyl) group, which protects the amine functionality of isoleucine, and an N-hydroxysuccinimide (OSu) ester, which enhances reactivity in coupling reactions. This compound is instrumental in forming amide bonds under mild conditions, often mediated by bases like DBU or cesium carbonate (Cs₂CO₃) . Its CAS number is 3392-8-3, and it has been employed in synthesizing nucleoside analogues (e.g., sulfamoylated ribonucleosides) and bioactive peptides .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O6/c1-6-9(2)12(16-14(21)22-15(3,4)5)13(20)23-17-10(18)7-8-11(17)19/h9,12H,6-8H2,1-5H3,(H,16,21)/t9-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATJLEZSGFVHQA-CABZTGNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3392-08-3
Record name L-Isoleucine, N-[(1,1-dimethylethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester
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Record name 3392-08-3
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Record name Succinimido N-(tert-butoxycarbonyl)isoleucinate
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Preparation Methods

Reaction Mechanism and Procedure

The halophosphoric acid ester method, detailed in US Patent 5,734,064 , is a one-pot synthesis route for carboxylic acid succinimidyl esters. For Boc-Ile-OSu, the protocol involves:

  • Reactants :

    • Boc-Ile-OH (carboxylic acid precursor)

    • N-hydroxysuccinimide (NHS)

    • Diphenyl chlorophosphate (halophosphoric acid ester)

    • Sodium hydrogencarbonate (base)

    • Acetone (solvent)

  • Procedure :

    • Boc-Ile-OH (0.010 mol) and NHS (0.010 mol) are dissolved in acetone with sodium hydrogencarbonate (0.041 mol) at 50°C.

    • Diphenyl chlorophosphate (0.012 mol) is added dropwise, and the mixture is stirred for 1 hour.

    • Post-reaction, the solvent is evaporated, and the crude product is extracted with ethyl acetate, washed with NaHCO₃, dried, and concentrated.

Table 1: Optimization Parameters for Halophosphoric Acid Ester Method

ParameterOptimal RangeImpact on Yield
Temperature50°CMaximizes activation
Molar Ratio (NHS:Acid)1:1 to 1.5:1Prevents side reactions
SolventAcetone or acetonitrileEnhances solubility

This method achieves yields exceeding 80% with minimal byproducts, attributed to the efficient activation of the carboxyl group by diphenyl chlorophosphate.

Carbodiimide Coupling Strategy

DCC/HOSu-Mediated Activation

The carbodiimide approach, widely used in peptide synthesis, employs dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with NHS to form active esters. For this compound:

  • Reactants :

    • Boc-Ile-OH

    • N-hydroxysuccinimide

    • DCC or DIC

    • Dichloromethane (DCM) or dimethylformamide (DMF)

  • Procedure :

    • Boc-Ile-OH and NHS are dissolved in anhydrous DCM under nitrogen.

    • DCC (1.1 eq) is added at 0°C, and the reaction is stirred for 12–24 hours.

    • Precipitated dicyclohexylurea is filtered, and the filtrate is concentrated. The product is recrystallized from ethyl acetate/hexane.

Table 2: Comparative Analysis of Carbodiimide Methods

ParameterDCCDIC
Reaction Time12–24 hours6–12 hours
Byproduct FormationHigh (urea precipitates)Moderate
SolubilityLimited in polar solventsBetter in DMF

This method is favored for its simplicity but requires rigorous purification to remove urea derivatives.

Industrial-Scale Production and Purification

Recrystallization and Chromatography

Industrial protocols emphasize purity >98% for pharmaceutical applications:

  • Recrystallization : this compound is dissolved in warm ethyl acetate and cooled to −20°C to induce crystallization.

  • Flash Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves residual NHS or unreacted Boc-Ile-OH.

Quality Control Metrics

  • HPLC Analysis : Purity assessed via reverse-phase C18 column (90:10 acetonitrile/water, 1 mL/min, UV detection at 254 nm).

  • Melting Point : 89–92°C (lit. 90°C).

Challenges and Innovations

Side Reactions and Mitigation

  • Hydrolysis : NHS esters are moisture-sensitive. Reactions must be conducted under anhydrous conditions with molecular sieves.

  • Racemization : Elevated temperatures (>50°C) during activation risk racemization. Low-temperature protocols (0–25°C) preserve stereochemistry.

Green Chemistry Approaches

Recent advances explore ionic liquids (e.g., [BMIM][BF₄]) as solvents to enhance reaction rates and reduce waste .

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

Boc-Ile-OSu is extensively utilized in SPPS due to its favorable properties:

  • Deprotection : The Boc group can be removed under mild acidic conditions, allowing for controlled reactions.
  • Coupling Efficiency : The OSu group enhances the reactivity of the carboxylate, promoting efficient peptide bond formation.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

Protecting GroupTypeStabilityRemoval Conditions
BocAcid-labileModerateMild acid (TFA)
FmocBase-labileHighMild base (piperidine)
CbzHydrogenolysisLowHydrogenolysis

Drug Development

This compound has been pivotal in synthesizing peptides with therapeutic potential:

  • Angiotensin-(1–7) : This peptide has demonstrated anti-cancer properties. The synthesis using this compound resulted in high yields and purity, making it suitable for further biological evaluation.
  • Cyclic Peptide Libraries : High-throughput synthesis methods employing this compound have facilitated the rapid generation of cyclic peptides, leading to the discovery of novel compounds with significant biological activity.

Case Study: Angiotensin-(1–7)

In a study focused on Angiotensin-(1–7), researchers utilized this compound for efficient synthesis. The resulting peptide exhibited:

  • Anti-proliferative Effects : Demonstrated reduced tumor growth in various cancer models.
  • Mechanisms of Action :
    • Inhibition of cyclooxygenase 2 (COX-2).
    • Reduction in tumor-associated angiogenesis.

Biochemical Research

This compound is also employed in various biochemical studies:

  • Matrix Metalloproteinase Inhibition : Peptides synthesized using this compound have been explored for their ability to inhibit matrix metalloproteinases, enzymes involved in extracellular matrix degradation and cancer metastasis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boc-Ile-OSu belongs to a class of Boc-protected amino acid active esters. Two structurally similar compounds are Boc-D-Cys(Mbzl)-OSu and Boc-Asn-OSu, which share the Boc-OSu backbone but differ in amino acid side chains and functional groups.

Boc-D-Cys(Mbzl)-OSu

  • Structure : Incorporates D-cysteine with a benzyl-protected thiol group (Mbzl) and the OSu ester.
  • Molecular Formula : C₂₀H₂₆N₂O₆S .
  • Applications : Used as a screening tool in chemical biology due to its thiol-reactive benzyl group, enabling selective protein modification .
  • Key Differences :
    • Reactivity : The thioether linkage in D-Cys(Mbzl) allows site-specific conjugation, unlike this compound’s purely hydrophobic isoleucine side chain.
    • Solubility : The benzyl group increases lipophilicity compared to this compound.

Boc-Asn-OSu

  • Structure : Features asparagine (Asn) with a Boc-protected amine and OSu-activated carboxylate.
  • Molecular Formula : C₁₃H₁₉N₃O₇ .
  • Applications : Employed in introducing polar Asn residues into peptides, contrasting with this compound’s role in hydrophobic modifications .
  • Key Differences :
    • Polarity : Asn’s amide side chain enhances water solubility, whereas this compound is more lipophilic.
    • Coupling Efficiency : Boc-Asn-OSu may require optimized conditions due to steric hindrance from the amide group.

Table 1: Comparative Analysis of this compound and Similar Compounds

Property This compound Boc-D-Cys(Mbzl)-OSu Boc-Asn-OSu
CAS Number 3392-8-3 90545-10-1 42002-18-6
Molecular Formula C₁₃H₂₂N₂O₆ (inferred) C₂₀H₂₆N₂O₆S C₁₃H₁₉N₃O₇
Molecular Weight ~326.3 (calculated) 422.5 329.3 (calculated)
Amino Acid Isoleucine (hydrophobic) D-Cysteine (thiol-modified) Asparagine (polar)
Key Applications Nucleoside analogues , peptide synthesis Protein labeling Polar peptide synthesis

This compound in Nucleoside Analogues

This compound is critical in synthesizing sulfamoylated nucleoside derivatives. For example, coupling this compound with acetonide-protected ribonucleosides in the presence of DBU yields intermediates with 70–82% purity after deprotection .

Comparative Reactivity

  • This compound : Reacts efficiently with primary amines under mild conditions (e.g., room temperature, 12-hour reaction time) .
  • Boc-D-Cys(Mbzl)-OSu : Requires thiol-selective conditions (e.g., reductive environments) for benzyl group removal .
  • Boc-Asn-OSu : May necessitate polar solvents (e.g., DMF) to mitigate aggregation during coupling .

Yield and Purity

  • This compound-mediated reactions achieve yields up to 82% in nucleoside analog synthesis .
  • Boc-D-Cys(Mbzl)-OSu produces moderate yields (~70%) in benzyl-protected intermediates .

Biological Activity

Boc-Ile-OSu, or Boc-L-isoleucine hydroxysuccinimide ester , is a compound that has garnered attention in biochemical research due to its potential applications in peptide synthesis and biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Name : Boc-L-isoleucine hydroxysuccinimide ester
  • CAS Number : 3392-08-3
  • Molecular Formula : C₁₃H₁₉N₃O₄
  • Purity : ≥97.0% (HPLC) .

This compound functions primarily as an N-hydroxysuccinimide (NHS) active ester , which makes it useful for coupling reactions in peptide synthesis. The NHS group facilitates the formation of amide bonds with amino acids or peptides, allowing for the selective attachment of isoleucine residues to growing peptide chains. This property is particularly valuable in the synthesis of biologically active peptides and prodrugs.

Inhibition Studies

Research has demonstrated that this compound can act as a substrate for aminoacyl-tRNA synthetase (aaRS) enzymes, particularly in E. coli. In a study evaluating its inhibitory activity against purified E. coli isoleucyl-tRNA synthetase (IleRS), several derivatives of this compound were synthesized and tested. The results indicated that some derivatives exhibited significant inhibitory effects, with IC50 values in the nanomolar range for specific compounds .

CompoundIC50 (nM)Remarks
6a50Comparable to ISA
6b100Moderate activity
6e75Similar to methylamine substituted ISA
6f30Best inhibitory activity observed

Antimicrobial Activity

In addition to its role in peptide synthesis, this compound has shown promise in antimicrobial applications. A study evaluated various compounds derived from this compound against different microorganisms, revealing varying levels of Minimum Inhibitory Concentration (MIC). For instance, one derivative displayed an MIC of 12.5 µM against Sarcina lutea, while another showed an MIC of 6.25 µM against Candida albicans .

Case Studies

  • Peptide Synthesis : In a study focusing on the synthesis of lipophilic nucleoside analogues, this compound was coupled with other nucleoside components to create prodrugs that demonstrated comparable activity to parent compounds when evaluated in cellular extracts .
  • Antibacterial Evaluation : Another investigation highlighted the antibacterial properties of Boc-Ile derivatives against various strains, noting that while some exhibited low MIC values, others showed minimal effects, suggesting a need for structural modifications to enhance efficacy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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